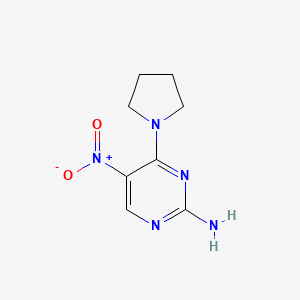
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide is a compound that features a picolinamide backbone with a hydroxy group at the 3-position and a thiophen-2-yl ethyl substituent at the nitrogen atom. This compound is part of a broader class of heterocyclic compounds that exhibit significant biological and chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid, which is converted to picolinamide through an amidation reaction.
Substitution Reaction: The picolinamide is then subjected to a substitution reaction with 1-(thiophen-2-yl)ethylamine to introduce the thiophen-2-yl ethyl group.
Hydroxylation: Finally, the compound undergoes hydroxylation at the 3-position to yield this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the thiophen-2-yl ethyl substituent.
Substitution: The thiophen-2-yl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The hydroxy group and the thiophen-2-yl ethyl substituent allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide can be compared with other similar compounds, such as:
3-Hydroxy-N-(1-(phenyl)ethyl)picolinamide: This compound has a phenyl group instead of a thiophen-2-yl group, which alters its electronic properties and biological activity.
3-Hydroxy-N-(1-(pyridin-2-yl)ethyl)picolinamide: The pyridin-2-yl group provides different binding characteristics and reactivity compared to the thiophen-2-yl group.
3-Hydroxy-N-(1-(furan-2-yl)ethyl)picolinamide: The furan-2-yl group introduces different electronic and steric effects, impacting the compound’s overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12N2O2S |
|---|---|
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
3-hydroxy-N-(1-thiophen-2-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8(10-5-3-7-17-10)14-12(16)11-9(15)4-2-6-13-11/h2-8,15H,1H3,(H,14,16) |
Clé InChI |
VEBNHZUYNSIFGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CS1)NC(=O)C2=C(C=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


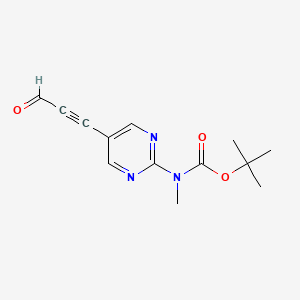
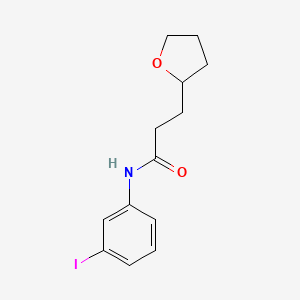
![(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14902968.png)
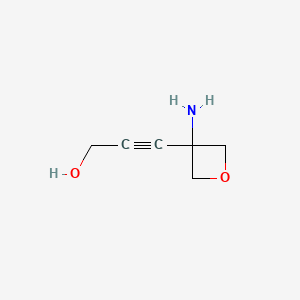
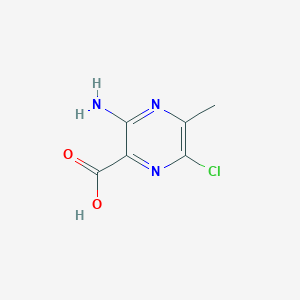

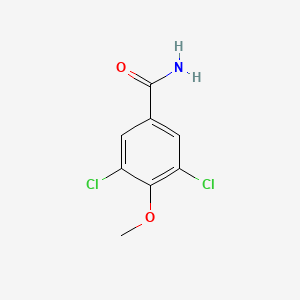
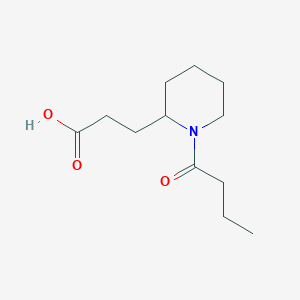
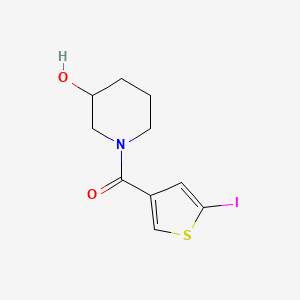
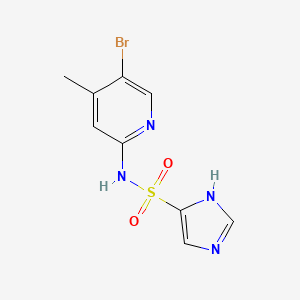

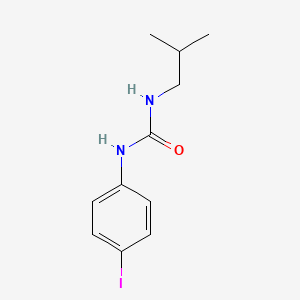
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
